5'-Amino-2'-tert-butyl-biphenyl-4-carboxylic acid ethyl ester
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Overview
Description
5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a tert-butyl group, and an ethyl ester group attached to a biphenyl backbone. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl backbone can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl backbone can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5’-Amino-2’-methyl-biphenyl-4-carboxylic acid ethyl ester
- 5’-Amino-2’-ethyl-biphenyl-4-carboxylic acid ethyl ester
- 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid methyl ester
Comparison: Compared to its similar compounds, 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and biological activity. The ethyl ester group also contributes to its solubility and stability .
Properties
Molecular Formula |
C19H23NO2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
ethyl 4-(5-amino-2-tert-butylphenyl)benzoate |
InChI |
InChI=1S/C19H23NO2/c1-5-22-18(21)14-8-6-13(7-9-14)16-12-15(20)10-11-17(16)19(2,3)4/h6-12H,5,20H2,1-4H3 |
InChI Key |
LGFCVGAOSSGHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(C)(C)C |
Origin of Product |
United States |
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